molecular formula C18H18N4O3 B2808514 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034324-90-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2808514
CAS No.: 2034324-90-6
M. Wt: 338.367
InChI Key: JWUSTTXMYPEEJZ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule is part of the benzo[d][1,2,3]triazin-4-one family , a class of heterocyclic compounds known for their diverse biological activities and significance in drug discovery. Its structure integrates a phenoxypropanamide chain, which may influence its physicochemical properties and interaction with biological targets. Research Applications and Value This compound serves as a valuable building block and intermediate in medicinal chemistry for the synthesis and exploration of novel therapeutic agents. Benzo-triazine derivatives are frequently investigated for their potential roles as enzyme inhibitors or modulators of key biological pathways. Related triazine derivatives have been studied for applications in areas such as treating inflammation and fibrosis , and as potential anti-psoriatic or antineoplastic agents . Researchers can utilize this compound to study structure-activity relationships (SAR) and develop new candidates with optimized efficacy and selectivity. Handling and Storage This product is intended for use by qualified laboratory personnel. Researchers should consult the safety data sheet (SDS) prior to handling. Proper safety equipment and procedures must be used. The product should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13(25-14-7-3-2-4-8-14)17(23)19-11-12-22-18(24)15-9-5-6-10-16(15)20-21-22/h2-10,13H,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUSTTXMYPEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic conditions.

    Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a condensation reaction, often facilitated by catalysts like Lewis acids.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, using reagents such as ethyl halides in the presence of a base.

    Formation of the Phenoxypropanamide Moiety: The final step involves the reaction of the intermediate with phenoxypropanamide, typically under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Halogenated or nitrated phenoxypropanamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a therapeutic agent. Studies have indicated its efficacy in inhibiting certain enzymes, making it a candidate for drug development, particularly in the treatment of diseases like cancer and Alzheimer’s .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Benzo[b][1,4]oxazin-3(4H)-one Analogues (e.g., 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide): Structural Difference: Replaces the triazinone core with a benzoxazinone ring (oxygen instead of nitrogen atoms). Synthesis: Involves esterification and coupling with carboxamide derivatives under DMF/HOBt/DCC conditions .
  • Pyrrolo[1,2-d][1,2,4]triazin-4-one Derivatives (e.g., TAK-041): Structural Difference: Features a fused pyrrole-triazinone core instead of a benzotriazinone. Activity: TAK-041 shows nanomolar potency in schizophrenia models due to its trifluoromethoxy substituent .

Side Chain Variations

  • N-(3,4-Dimethoxyphenethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide :

    • Substituents : 3,4-Dimethoxyphenethyl group.
    • Properties : Higher molecular weight (382.41 g/mol) and density (1.27 g/cm³) compared to the target compound. The methoxy groups enhance solubility but may reduce membrane permeability .
  • (S)-N-(1-(4-Chlorophenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide :

    • Substituents : Chlorophenyl group.
    • Properties : Lower molecular weight (342.78 g/mol) and higher lipophilicity (XLogP=3.4) due to the chloro substituent, favoring blood-brain barrier penetration .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight Key Substituents pKa* Solubility Biological Activity
Target Compound C₂₀H₂₀N₄O₃ 364.40 Phenoxypropanamide ~15.5 Low (predicted) Not reported
TAK-041 C₁₈H₁₅F₃N₄O₃ 392.33 Trifluoromethoxyphenyl - Moderate GPR139 agonist (IC₅₀ = 3.2 nM)
N-(3,4-Dimethoxyphenethyl)-... C₂₀H₂₂N₄O₄ 382.41 3,4-Dimethoxyphenethyl 15.51 1.27 g/cm³ Not reported
20a (Pyrrolotriazinone derivative) C₁₇H₁₇N₅O₃ 339.35 Methoxyphenyl - 99.4% HPLC purity Antipsychotic candidate

*Estimated based on analogous compounds.

Key Research Findings

Electron-Withdrawing Substituents : Compounds with trifluoromethoxy (TAK-041) or chloro groups exhibit enhanced receptor binding compared to electron-donating groups (e.g., methoxy) due to increased lipophilicity and steric effects .

Amide Bond Stability : Secondary amides (as in the target compound) show greater resistance to hydrolysis than primary amides, improving metabolic stability .

Synthetic Efficiency : Coupling reagents like SMDOP and T3P yield higher purity (>99%) compared to cesium carbonate-mediated methods (~40–60% yields) .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC18H18N4O2
Molecular Weight322.368 g/mol
IUPAC NameThis compound
Hydrogen Bond Donor1
Hydrogen Bond Acceptor4
XlogP3.7

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that derivatives of 1,2,3-benzotriazine compounds exhibit significant inhibition of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) . For instance, one study identified a derivative with an IC50 value of 36 nM against HPPD, showcasing potent enzyme inhibition compared to the control compound mesotrione (IC50 = 289 nM) .

Anticonvulsant Activity

In preclinical studies assessing anticonvulsant properties, compounds related to benzotriazine derivatives demonstrated varying degrees of efficacy in models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. For example, a related compound showed lower potency than diazepam in these tests, indicating a need for further optimization .

Inhibition Studies

The compound's ability to inhibit specific enzymes has been documented in various studies. The binding affinity and inhibition constants are crucial for understanding its potential therapeutic applications. The following table summarizes some key findings:

Compound NameTarget EnzymeIC50 (nM)Reference
6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d][1,2,3]triazin-4(3H)-oneHPPD36
This compoundUnknownTBDCurrent Study

Case Studies

  • Study on HPPD Inhibition : A systematic investigation into the inhibition of HPPD by various benzotriazine derivatives revealed that structural modifications significantly impacted their inhibitory potency. The study utilized molecular docking simulations to predict binding affinities and guide further synthesis .
  • Anticonvulsant Testing : The anticonvulsant activity was evaluated using both PTZ-induced convulsion models and MES tests. The results indicated that while some derivatives showed promise, they required further refinement to enhance their therapeutic index compared to established anticonvulsants like diazepam .

Q & A

Q. What are the common synthetic routes for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

Triazine Core Formation : Cyclization of precursors (e.g., 2-aminobenzoic acid derivatives) under controlled conditions (e.g., 80°C in DMF with carbodiimide coupling agents) to generate the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety .

Amidation : Reaction of the triazine intermediate with ethylenediamine derivatives, followed by coupling with phenoxypropanoyl chloride using bases like triethylamine in dichloromethane (DCM) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Key Optimization Parameters :

  • Temperature : Lower temperatures (0–25°C) reduce side reactions during amidation.
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
  • Catalysts : Coupling agents (EDC/HOBt) improve amide bond formation yields .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.5–8.5 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 392.3319) .

Q. Common Pitfalls :

  • Contradictions in NMR data due to tautomerism in the triazine ring can be resolved via variable-temperature NMR or computational validation .

Advanced Research Questions

Q. How to optimize reaction conditions to improve yield and purity?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst ratio) and identify optimal conditions .

In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize byproducts .

Workup Strategies :

  • Liquid-liquid extraction (e.g., DCM/water) removes unreacted starting materials.
  • Use of scavengers (e.g., silica-bound thiourea) to trap excess coupling agents .

Case Study :
A 20% yield increase was achieved by switching from DCM to THF during amidation, enhancing solubility of intermediates .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Complementary Techniques :

  • Compare IR carbonyl stretches (1680–1720 cm⁻¹) with 13C NMR carbonyl signals to confirm functional groups .
  • Use X-ray crystallography to resolve stereochemical ambiguities (e.g., Z/E isomerism in acrylamide derivatives) .

Computational Validation :

  • DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and optimize molecular geometry .

Example :
A discrepancy in aromatic proton splitting was resolved via NOESY, confirming para-substitution on the phenoxy group .

Q. What in silico methods predict the compound’s biological activity?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model interactions with targets (e.g., GPR139, α-glucosidase) based on homology models .
  • Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

QSAR Modeling :

  • Train models (e.g., Random Forest) on triazine derivatives’ bioactivity data to predict IC50 values for new analogs .

Key Finding :
TAK-041 (structurally related) showed high binding affinity to GPR139 (ΔG = -9.2 kcal/mol) via hydrophobic interactions with Phe154 and Tyr256 .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Functional Group Modifications :

  • Replace the phenoxy group with electron-withdrawing substituents (e.g., -NO2) to enhance enzyme inhibition .
  • Vary the ethyl linker length to optimize steric fit in target binding pockets .

Biological Assays :

  • Screen derivatives against α-glucosidase (IC50 via UV-Vis) and cancer cell lines (MTT assay) .

Q. SAR Table :

DerivativeR Groupα-Glucosidase IC50 (µM)Antiproliferative Activity (HeLa)
Parent-OPh12.3 ± 0.845% inhibition at 10 µM
-NO2-NO25.1 ± 0.378% inhibition at 10 µM
-CF3-CF38.9 ± 0.662% inhibition at 10 µM
Data adapted from triazolo-pyridazine analogs .

Q. What strategies mitigate toxicity concerns in preclinical studies?

Methodological Answer:

In Vitro Toxicity Screening :

  • hERG inhibition assays (patch-clamp) to assess cardiac risk .
  • CYP450 inhibition (fluorometric assays) to predict drug-drug interactions .

Metabolic Profiling :

  • Use rat/human liver microsomes to identify major metabolites (e.g., hydroxylation at the triazine ring) .

Example :
TAK-041 exhibited low hERG inhibition (IC50 > 30 µM), supporting its progression to clinical trials .

Q. How to validate target engagement in cellular models?

Methodological Answer:

Gene Knockdown : siRNA-mediated silencing of GPR139 in neuronal cells to confirm pathway-specific effects .

Biochemical Assays :

  • Measure cAMP levels (ELISA) to assess GPR139 agonism .
  • Western blotting for downstream targets (e.g., phosphorylated ERK) .

Q. Key Protocol :

  • Treat SH-SY5Y cells with 10 µM compound for 24h, lyse, and quantify cAMP using a competitive immunoassay .

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